Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester
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Overview
Description
Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester typically involves the reaction of 4-nitroaniline with 4-aminophenyl isothiocyanate to form the intermediate compound. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Scientific Research Applications
Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester
- Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester
- Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester
Uniqueness
Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEACVJXGZMTIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232430 |
Source
|
Record name | Phenithionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83538-74-3 |
Source
|
Record name | Phenithionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenithionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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